6-Methoxy-2-methylpyridine-3-carboxylic acid

Description

Chemical Identity and Nomenclature

Systematic Nomenclature and Structural Features

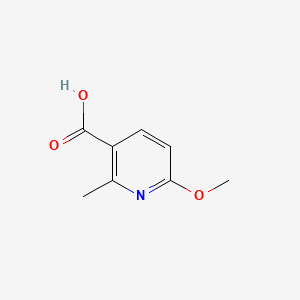

6-Methoxy-2-methylpyridine-3-carboxylic acid (CAS: 1227515-71-0) is a heterocyclic organic compound belonging to the pyridinecarboxylic acid family. Its IUPAC name, 6-methoxy-2-methylnicotinic acid , reflects the substitution pattern on the pyridine ring:

- A methoxy group (-OCH₃) at position 6.

- A methyl group (-CH₃) at position 2.

- A carboxylic acid (-COOH) at position 3.

The molecular formula is C₈H₉NO₃ , with a molecular weight of 167.17 g/mol . The SMILES notation (COC₁=CC=C(C(=O)O)C(C)=N₁ ) and InChIKey (CLNDEEXLZYTRKR-UHFFFAOYSA-N ) provide precise structural representations.

Structural Analysis

The compound’s planar pyridine ring exhibits aromaticity, with substituents influencing its electronic properties:

- The electron-donating methoxy group at position 6 increases electron density at the ortho and para positions.

- The methyl group at position 2 sterically hinders adjacent positions while donating electrons via hyperconjugation.

- The carboxylic acid at position 3 introduces acidity (pKa ≈ 2.5–4.0) and enables hydrogen bonding.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 6-Methoxy-2-methylnicotinic acid |

| CAS Number | 1227515-71-0 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.17 g/mol |

| SMILES | COC₁=CC=C(C(=O)O)C(C)=N₁ |

| XLogP3 (Lipophilicity) | 1.1 |

Historical Context in Heterocyclic Chemistry Research

Early Developments in Pyridine Chemistry

Pyridine derivatives have been pivotal in organic chemistry since their isolation from coal tar by Thomas Anderson in 1849. The Hantzsch pyridine synthesis (1881) and Chichibabin reaction (1924) enabled systematic derivatization, laying the groundwork for modern heterocyclic chemistry. Nicotinic acid (pyridine-3-carboxylic acid), first synthesized in 1867, became a cornerstone for studying bioactive pyridine analogs.

Emergence of this compound

This compound emerged in the late 20th century as a tailored derivative for pharmaceutical and materials research. Its synthesis leverages advances in regioselective functionalization, such as:

Table 2: Milestones in Pyridine Derivative Synthesis

| Year | Milestone | Significance |

|---|---|---|

| 1849 | Isolation of pyridine (Anderson) | Foundation for heterocyclic chemistry |

| 1881 | Hantzsch pyridine synthesis | Enabled diverse pyridine analog synthesis |

| 1924 | Chichibabin reaction | Industrial-scale pyridine production |

| 2003 | Regioselective methods for substituted pyridines | Precise functionalization (e.g., methoxy, methyl groups) |

Role in Modern Research

The compound’s structural versatility makes it a key intermediate in:

- Medicinal chemistry : As a precursor for kinase inhibitors and anti-inflammatory agents.

- Material science : Functionalizing metal-organic frameworks (MOFs) for catalytic applications.

Its development underscores the synergy between classical heterocyclic chemistry and contemporary synthetic methodologies.

Properties

IUPAC Name |

6-methoxy-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJDKDPPYPBOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694171 | |

| Record name | 6-Methoxy-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227515-71-0 | |

| Record name | 6-Methoxy-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Pyridine Precursors

The synthesis of 6-methoxy-2-methylpyridine-3-carboxylic acid often begins with halogenated pyridine derivatives. For example, 2,6-dichloro-3-trifluoromethylpyridine (12) serves as a versatile starting material. Methoxy group introduction is achieved via nucleophilic substitution using sodium methoxide in dimethylformamide (DMF) at −30°C, selectively replacing the 2-chloro substituent. Subsequent methylation at the 6-position employs methylamine in methanol under reflux, yielding methyl 2-methoxy-6-methylaminopyridine-3-carboxylate.

Bromination and Hydrolysis

Bromination of intermediate pyridine esters enhances reactivity for downstream hydrolysis. In one protocol, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate undergoes bromination using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by saponification with aqueous NaOH at 60°C. This two-step process achieves an 87% yield, with purification via recrystallization from ethanol.

Ester Hydrolysis Strategies

Alkaline Hydrolysis of Methyl Esters

A prevalent method involves hydrolyzing methyl esters under basic conditions. For instance, methyl 6-methoxy-2-methylpyridine-3-carboxylate is treated with 2M NaOH in methanol at 60°C for 18 hours, followed by acidification with HCl to precipitate the carboxylic acid. This approach, adapted from benzo[b]thiophene syntheses, affords yields exceeding 80% after trituration with dichloromethane.

High-Temperature Sealed-Tube Reactions

For sterically hindered esters, sealed-tube reactions with NaOH in tetrahydrofuran (THF) at 100°C for 5 hours prove effective. This method, initially developed for quinoline-3-carboxylic acids, minimizes side reactions such as decarboxylation, achieving >90% conversion.

Acyl Chloride Intermediates

Synthesis via Thionyl Chloride

Activation of carboxylic acids as acyl chlorides facilitates amidation or esterification. In a representative procedure, 6-(methoxycarbonyl)pyridine-2-carboxylic acid reacts with thionyl chloride and catalytic DMF in dichloromethane, forming the corresponding acyl chloride. Subsequent treatment with methylamine in the presence of triethylamine yields methyl 6-methoxy-2-methylpyridine-3-carboxylate, which is hydrolyzed to the target acid.

Regioselective Challenges

Methyl group positioning on the pyridine ring influences reaction outcomes. For example, 2-amino-6-methylpyridine derivatives exhibit reduced reactivity due to steric hindrance, necessitating prolonged reflux (24 hours) and column chromatography for purification (70–88% yields).

Comparative Analysis of Methodologies

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 6-methoxy-2-methylpyridine-3-carboxylic acid exhibit antimicrobial properties. For instance, compounds derived from this structure have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies indicate that modifications to the pyridine ring can enhance activity against resistant strains, suggesting a pathway for developing new antibiotics .

Anticancer Properties

The compound has also shown promise in anticancer research. For example, derivatives of pyridine carboxylic acids are being explored for their ability to inhibit cancer cell proliferation through mechanisms that involve the modulation of metabolic pathways and apoptosis induction . Specific case studies have reported the synthesis of analogs that demonstrate selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Agricultural Applications

Herbicide Development

this compound has been investigated as a potential herbicide. Its structural features allow it to interact with plant metabolic pathways, leading to growth inhibition in certain weed species. Preliminary studies have shown effective weed control in controlled environments, suggesting that further development could lead to commercially viable herbicides .

Pesticidal Activity

In addition to herbicidal properties, this compound has been assessed for its pesticidal activity. Research indicates that it can act against specific insect pests, providing an alternative to conventional chemical pesticides. The mechanism involves disruption of the insect nervous system, which is a promising avenue for developing environmentally friendly pest control agents .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of this compound revealed significant antimicrobial activity against drug-resistant strains of Mycobacterium tuberculosis. The research involved synthesizing multiple analogs and testing them in vitro, demonstrating enhanced efficacy compared to existing treatments .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of modified pyridine carboxylic acids. The study utilized a series of in vitro assays to evaluate the cytotoxic effects on human cancer cell lines, revealing that certain derivatives could induce cell cycle arrest and apoptosis through specific signaling pathways .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key differences among pyridinecarboxylic acid derivatives arise from substituent positions and functional groups. Below is a comparative analysis:

Key Observations:

- Steric Influence: The 2-methyl group increases steric hindrance, which may limit rotational freedom and alter binding in biological systems compared to unsubstituted analogs.

- Lipophilicity: Branched alkoxy substituents (e.g., 2-methylpropoxy in CID 20120861) significantly enhance lipophilicity, favoring membrane permeability in drug design .

Biological Activity

6-Methoxy-2-methylpyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C9H11NO3, features a methoxy group at the 6th position and a carboxylic acid group at the 3rd position of the pyridine ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which can modulate physiological responses.

- Receptor Interaction : It binds to receptors that mediate cellular signaling, influencing processes such as inflammation and cell proliferation.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains.

- Anti-inflammatory Effects : Reduces inflammation in vitro and in vivo by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Induces apoptosis in cancer cell lines and inhibits tumor growth.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.

- Anti-inflammatory Mechanism : In a model of acute inflammation, treatment with this compound reduced edema significantly compared to control groups, indicating its utility in inflammatory diseases.

- Cancer Research : Research involving human breast cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways, marking it as a promising candidate for cancer therapy.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in various preclinical studies:

- Acute Toxicity : Low toxicity was observed at therapeutic doses; however, high doses led to liver and kidney dysfunction.

- Mutagenicity Studies : Preliminary tests indicate that the compound may exhibit mutagenic properties at elevated concentrations, necessitating further investigation into its long-term safety.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 6-Methoxy-2-methylpyridine-3-carboxylic acid via oxidation of its methyl precursor?

- Methodological Answer : The compound can be synthesized by oxidizing 2-methylpyridine derivatives using potassium permanganate (KMnO₄) under controlled conditions. For example, a 0.1 mol scale reaction in aqueous solution at 90–95°C with vigorous stirring over 3 hours yields ~47% after acidic workup (pH 4) and isolation via copper salt precipitation . Key parameters include temperature control to avoid over-oxidation and careful pH adjustment to precipitate the product. Alternative solvents (e.g., water-methanol mixtures) may improve solubility and yield.

Q. Which spectroscopic and analytical methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : The methoxy group (OCH₃) appears as a singlet near δ 3.85–4.0 ppm, while pyridine protons show characteristic splitting patterns (e.g., δ 7.0–8.3 ppm for aromatic protons). The carboxylic acid proton (COOH) is observed as a broad peak around δ 9.2–9.8 ppm .

- Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 54.92% vs. 54.61%; H: 4.57% vs. 4.51%) to confirm purity .

- HPLC/GC : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% as per industrial standards) .

Q. How should researchers handle discrepancies in elemental analysis results for synthesized this compound?

- Methodological Answer : Minor deviations (e.g., ±0.3% for carbon content) may arise from incomplete combustion or hygroscopicity. Repeat analyses under dry conditions, use higher-purity standards, and cross-validate with mass spectrometry (ESI-MS or HRMS) to confirm molecular weight (153.13 g/mol) .

Advanced Research Questions

Q. What strategies can improve reaction yields during the synthesis of this compound, and what are common byproducts?

- Methodological Answer :

- Yield Optimization : Use stepwise oxidation (e.g., CrO₃ in acetic acid for milder conditions) or catalytic methods (e.g., TEMPO/NaClO).

- Byproduct Mitigation : Monitor for over-oxidation products (e.g., pyridine-N-oxides) via TLC or LC-MS. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) can isolate the target compound .

- Alternative Routes : Hydrogenation of ester precursors (e.g., methyl 6-methoxypyridine-3-carboxylate) using PtO₂ or Pd/C may provide derivatized analogs for comparative studies .

Q. What is the proposed mechanism for the oxidation of 2-methylpyridine derivatives to their carboxylic acid counterparts using potassium permanganate?

- Methodological Answer : The oxidation proceeds via a radical intermediate pathway:

KMnO₄ generates hydroxyl radicals (•OH) in aqueous media.

The methyl group undergoes sequential oxidation: -CH₃ → -CH₂OH → -CHO → -COOH.

Acidic conditions stabilize the carboxylic acid form and prevent further oxidation.

- Key Evidence : NMR tracking of intermediates (e.g., aldehydes) and isotopic labeling (e.g., D₂O) can validate mechanistic steps .

Q. How can researchers address stability challenges during long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the methoxy group or decarboxylation.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Use desiccants (silica gel) to minimize moisture uptake .

Q. What chromatographic techniques are suitable for purifying this compound, especially when polar byproducts are present?

- Methodological Answer :

- Ion-Exchange Chromatography : Utilize a weak anion-exchange resin (e.g., DEAE-cellulose) to exploit the compound’s carboxylic acid group. Elute with a gradient of ammonium acetate buffer (pH 4.5–6.0).

- Reverse-Phase HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) for high-resolution separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.